2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}nicotinamide
Description
2-Chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}nicotinamide is a nicotinamide derivative featuring a chloro-substituted pyridine ring and a sulfanyl-linked biphenyl moiety. This compound is structurally characterized by:
- Chlorine substituents at the 2-position of the pyridine ring and the 2-position of the phenylsulfanyl group.
- A sulfanyl bridge (C–S–C) connecting the phenyl group to the nicotinamide scaffold.
- A carboxamide group linking the pyridine core to the substituted phenyl ring.
Properties
IUPAC Name |
2-chloro-N-[4-(2-chlorophenyl)sulfanylphenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2OS/c19-15-5-1-2-6-16(15)24-13-9-7-12(8-10-13)22-18(23)14-4-3-11-21-17(14)20/h1-11H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYLLCAQKRWUBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SC2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}nicotinamide typically involves the reaction of 2-chloronicotinoyl isocyanate with 2-chloroaniline in the presence of a suitable solvent such as dichloromethane. The reaction mixture is stirred at room temperature overnight, and the resulting product is purified by recrystallization from ethanol to obtain colorless block crystals .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
Potential Drug Development : The compound is being investigated for its pharmacological properties, particularly as a potential anti-inflammatory and anticancer agent. Its structural characteristics allow it to interact with specific biological targets, making it a candidate for drug development aimed at treating various diseases.
- Case Study : A study published in Molecules highlighted the synthesis and evaluation of similar nicotinamide derivatives, demonstrating their efficacy against specific cancer cell lines, indicating that derivatives like 2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}nicotinamide could possess similar properties .
Material Science
Organic Semiconductors : The unique structural properties of this compound make it suitable for applications in material science, particularly in the development of organic semiconductors. Its ability to form stable films can be utilized in electronic devices.
- Data Table : Comparison of Properties Relevant to Material Science
| Property | Value |
|---|---|
| Thermal Stability | High |
| Electrical Conductivity | Moderate |
| Film Formation | Excellent |
Biological Studies
Biochemical Interactions : Research has shown that this compound can influence various biochemical pathways, including potential inhibition of enzymes involved in metabolic processes.
- Mechanism of Action : As a carboxamide derivative, it may interfere with the tricarboxylic acid cycle by inhibiting succinate dehydrogenase, which could lead to altered cellular metabolism.
Synthesis Routes
The synthesis of 2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}nicotinamide typically involves:
- Reaction of 2-chloronicotinoyl isocyanate with 2-chloroaniline.
- Use of dichloromethane as a solvent.
- Stirring the reaction mixture at room temperature overnight.
- Purification through recrystallization from ethanol to yield colorless crystals.
Industrial Production
While specific industrial methods are not extensively documented, scaling up laboratory synthesis would involve optimizing reaction conditions and purification techniques to ensure high yield and purity.
Mechanism of Action
The mechanism of action of 2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}nicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}nicotinamide with analogs sharing nicotinamide scaffolds, halogen substituents, or sulfanyl linkages. Key structural and functional differences are highlighted.
Substituted Nicotinamide Derivatives
Key Observations :
- Solubility: The diethylamino derivative (303.79 g/mol) likely exhibits higher aqueous solubility compared to the target compound due to its polar tertiary amine group .
- Lipophilicity: Piperidine-containing analogs (e.g., 2-chloro-N-(4-piperidinophenyl)nicotinamide) may show increased lipophilicity, favoring blood-brain barrier penetration .
- Aromatic Interactions : Pyridinylsulfanyl analogs could exhibit stronger binding to aromatic-rich enzyme pockets compared to chlorophenylsulfanyl derivatives .
Halogenated Sulfanyl-Linked Compounds
Key Observations :
- Electrophilicity : The dual chloro groups in the target compound may increase reactivity toward nucleophilic residues in biological targets.
- Metabolic Stability : Difluoromethylsulfanyl groups (as in CID 2404865) are associated with resistance to oxidative degradation .
- Steric Effects : The trifluoromethyl-dichlorobenzyl analog (383.58 g/mol) demonstrates how bulky substituents might hinder binding to compact active sites .
Functional Group Impact on Bioactivity
Research Findings and Data Gaps
- Synthetic Accessibility: The target compound’s synthesis likely parallels methods for analogs like 2-chloro-N-(4-piperidinophenyl)nicotinamide, involving Ullmann coupling or nucleophilic aromatic substitution .
- Biological Data: No direct activity data are available for the target compound. However, related nicotinamides show kinase inhibition or antimicrobial properties, suggesting plausible avenues for investigation.
- Computational Predictions : Molecular docking studies (using software like SHELX ) could model interactions with targets such as NAD-dependent enzymes.
Biological Activity
2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}nicotinamide, also known by its CAS number 251096-71-6, is a compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
- Molecular Formula : C18H12Cl2N2OS
- Molecular Weight : 375.27 g/mol
- CAS Number : 251096-71-6
The compound is a derivative of nicotinamide and features a chlorinated phenyl sulfanyl group, which may contribute to its biological activity. The presence of the chlorinated moiety is significant as halogenated compounds often exhibit enhanced biological properties due to increased lipophilicity and altered electronic characteristics.
1. Inhibition of Prostaglandin D Synthase
Research has indicated that compounds similar to 2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}nicotinamide can inhibit hematopoietic prostaglandin D synthase (H-PGDS). H-PGDS plays a crucial role in the biosynthesis of prostaglandin D2 (PGD2), which is implicated in various allergic and inflammatory responses. Inhibition of this enzyme could lead to therapeutic benefits in conditions such as asthma and allergic rhinitis by modulating inflammatory pathways .
2. Anticancer Potential
Preliminary studies suggest that derivatives of nicotinamide exhibit anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest. For instance, related compounds have been shown to possess cytotoxic effects against various cancer cell lines, indicating that 2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}nicotinamide may also have similar effects .
3. Antioxidant Activity
Some studies have reported that nicotinamide derivatives can exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases . This activity could be beneficial in preventing cellular damage in various pathological conditions.
Table 1: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are recommended for preparing 2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}nicotinamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the nicotinamide core via condensation of 2-chloronicotinic acid with a sulfanyl-substituted aniline derivative.
- Step 2 : Introduction of the sulfanylphenyl group through nucleophilic aromatic substitution (NAS) using 4-aminophenyl disulfide intermediates under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3 : Purification via column chromatography or recrystallization, monitored by TLC and confirmed by NMR (¹H/¹³C) and mass spectrometry .
Q. How can the purity and structural identity of this compound be validated?
- Analytical Techniques :
- HPLC : Quantify purity using a C18 column with UV detection at 254 nm, employing acetonitrile/water gradients .
- NMR Spectroscopy : Confirm regiochemistry via characteristic shifts (e.g., aromatic protons at δ 7.2–8.5 ppm, sulfanyl linkage at δ 3.1–3.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 388.02) .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
Advanced Research Questions
Q. How does crystallographic data inform the compound’s conformational stability?
- X-ray Diffraction : Single-crystal analysis reveals planar nicotinamide and sulfanylphenyl moieties with dihedral angles <10°, stabilized by intramolecular hydrogen bonds (N–H···O, S···Cl) .
- SHELX Refinement : SHELXL-2018 refines anisotropic displacement parameters, with R₁ < 0.05 for high-resolution data (<1.0 Å). Hydrogen bonding networks are visualized using Mercury 4.0 .
Q. What strategies resolve contradictions in SAR studies for derivatives with modified sulfanyl groups?
- Comparative Analysis : Synthesize analogs with methylsulfanyl or phenylsulfonyl substitutions. Evaluate bioactivity shifts (e.g., 2,4-dimethylphenyl sulfanyl analogs show 3× higher cytotoxicity than parent compound) .
- Computational Modeling : DFT calculations (B3LYP/6-311+G*) correlate electron-withdrawing substituents (e.g., -Cl) with enhanced binding to kinase active sites (e.g., EGFR) .
Q. How can oxidative stress induction by this compound be mechanistically investigated?
- ROS Assays : Measure intracellular ROS levels using DCFH-DA fluorescence in treated cell lines (e.g., HepG2).
- Western Blotting : Quantify stress markers (e.g., Nrf2, HO-1) and apoptosis regulators (Bax/Bcl-2 ratio) .
- Metabolomics : LC-MS/MS profiling identifies glutathione depletion and lipid peroxidation products .
Methodological Notes
- Structural Refinement : SHELX programs remain robust for small-molecule crystallography despite newer alternatives, due to their compatibility with high-throughput pipelines .
- Biological Replicates : Use n ≥ 3 for assays to account for variability; validate findings with orthogonal methods (e.g., flow cytometry alongside MTT) .
- Data Reproducibility : Deposit crystallographic data in the Cambridge Structural Database (CSD) and bioactivity data in PubChem (CID: TBD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
